1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(20-14-4-10-23-11-5-14)19-12-13-2-8-21(9-3-13)15-17-6-1-7-18-15/h1,6-7,13-14H,2-5,8-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPNDZAGFBUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves the reaction of oxan-4-yl isocyanate with 1-(pyrimidin-2-yl)piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxan-4-yl carbamate derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural and Functional Group Variations
Compound 22 (1-(2-Oxaadamant-1-yl)-3-(1-(isopropylsulfonyl)piperidin-4-yl)urea)
- Key Differences :
- Replaces oxan-4-yl with a bulkier 2-oxaadamantane group, enhancing lipophilicity.
- Incorporates a sulfonyl group (isopropylsulfonyl) on the piperidine, introducing strong electron-withdrawing properties.
- Implications :
- The adamantane group may improve blood-brain barrier penetration but reduce aqueous solubility.
- The sulfonyl group increases metabolic stability but may hinder target binding due to steric effects.
- Synthesis : Lower yield (26%) compared to other urea derivatives, likely due to steric challenges in sulfonylation .
ACPU (1-(Adamantan-1-yl)-3-(1-(coumarin-acetyl)piperidin-4-yl)urea)
- Key Differences :
- Uses an adamantane group instead of oxan-4-yl and a coumarin-acetyl substituent on piperidine.
- Coumarin provides fluorescence for biochemical assays but adds complexity to synthesis (65% yield) .
Pyrimidinyl Biphenylureas (8q–8t)
- Key Differences: Substitutes oxan-4-yl with 4-cyanophenyl and modifies the pyrimidine with varied amino groups (e.g., diethylamino, cyclopropylamino).
- Amino substituents on pyrimidine fine-tune electronic properties and hydrogen-bonding capacity (e.g., 8t: cyclopropylamino boosts metabolic stability) .
Physicochemical Properties
Biological Activity
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and its role as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Research indicates that derivatives of urea compounds, including the target compound, exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that similar urea derivatives can act as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer's disease and other cognitive disorders. The potency of these compounds can be quantified using IC values, where lower values indicate higher potency.
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| This compound | Acetylcholinesterase | TBD |
| Other Urea Derivatives | Acetylcholinesterase | 2.14 - 21.25 |
Antibacterial Activity
The antibacterial activity of the compound has been explored against various bacterial strains. The results suggest that the compound may exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella Typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Moderate |
The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable study evaluated the biological activities of a series of urea derivatives similar to this compound. These compounds were tested for their ability to inhibit urease and acetylcholinesterase, showing promising results that suggest their potential application in treating infections and neurodegenerative diseases.
Study Findings:
- Urease Inhibition : Compounds demonstrated strong inhibitory effects on urease, with some achieving IC values significantly lower than standard reference drugs.
- Cytotoxicity : The cytotoxic effects were also assessed in cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells.
Q & A
Basic: What are the standard synthetic routes for 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to form urea linkages between the oxan-4-yl and pyrimidinyl-piperidinyl components .
Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and enhance reaction efficiency .
Catalysis : Triethylamine or DMAP is often added to deprotonate reactants and accelerate urea bond formation .
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding via urea NH signals (e.g., δ ~6–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining 0–25°C during coupling to minimize side reactions (e.g., hydrolysis) .
- Catalyst Screening : Testing alternatives like HOBt or HOAt to improve coupling efficiency .
- Solvent Selection : Switching to THF or acetonitrile for better solubility of bulky intermediates .
- Inert Atmosphere : Using nitrogen/argon to prevent moisture-induced degradation .
Basic: What biological targets are associated with this compound, and how is activity assessed?
Methodological Answer:
- Targets : Likely interacts with enzymes (e.g., soluble epoxide hydrolase) or receptors via urea-mediated hydrogen bonding .
- Assays :
- Enzymatic Inhibition : IC50 determination using fluorogenic substrates .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How to resolve contradictions between in vitro bioactivity and cellular assay results?
Methodological Answer:
- Solubility Testing : Use DLS or nephelometry to assess aggregation in buffer systems .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .
- Off-Target Screening : Employ kinase/GPCR panels to rule out non-specific interactions .
- Structural Analog Comparison : Modify the pyrimidine or oxane substituents to enhance membrane permeability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-ethyl vs. 4-methyl) or oxane (e.g., tetrahydrothiopyran replacement) groups .
- Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical hydrogen-bonding motifs .
- Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to assess tolerance .
Advanced: What strategies address poor solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes .
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester or phosphate groups for in situ hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
